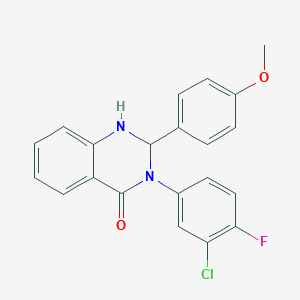![molecular formula C36H22N2O B388325 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE](/img/structure/B388325.png)
2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE is a complex organic compound known for its unique structural properties. This compound features a combination of phenyl, phenylethynyl, imidazolyl, and fluorenone groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving molecular interactions and binding affinities.
Industry: It can be used in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action for 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
- 3,4-bis(4-phenylethynyl)phenyl-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one
Uniqueness
What sets 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE apart is its unique combination of functional groups, which provides distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C36H22N2O |
|---|---|
Poids moléculaire |
498.6g/mol |
Nom IUPAC |
2-[5-phenyl-2-[4-(2-phenylethynyl)phenyl]-1H-imidazol-4-yl]fluoren-9-one |
InChI |
InChI=1S/C36H22N2O/c39-35-31-14-8-7-13-29(31)30-22-21-28(23-32(30)35)34-33(26-11-5-2-6-12-26)37-36(38-34)27-19-17-25(18-20-27)16-15-24-9-3-1-4-10-24/h1-14,17-23H,(H,37,38) |
Clé InChI |
OCVFJBWTQYQJHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6=O |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


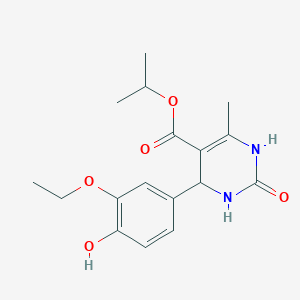
![3,5-diphenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B388243.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388246.png)
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B388250.png)
![(E)-N'-(3,5-DICHLOROPHENYL)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE](/img/structure/B388252.png)
![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B388254.png)
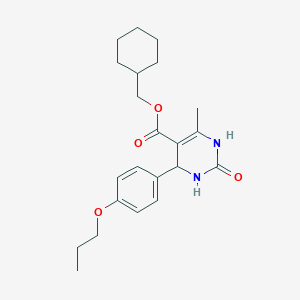
![2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine](/img/structure/B388257.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,5-dinitropyridine](/img/structure/B388260.png)
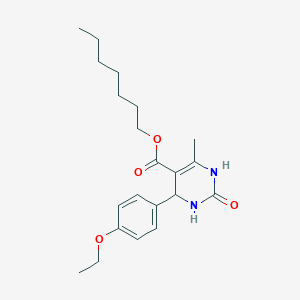
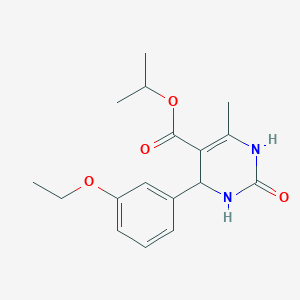
![4-(3,5-Diphenyl-[1,2,4]triazol-4-yl)-phthalonitrile](/img/structure/B388264.png)
